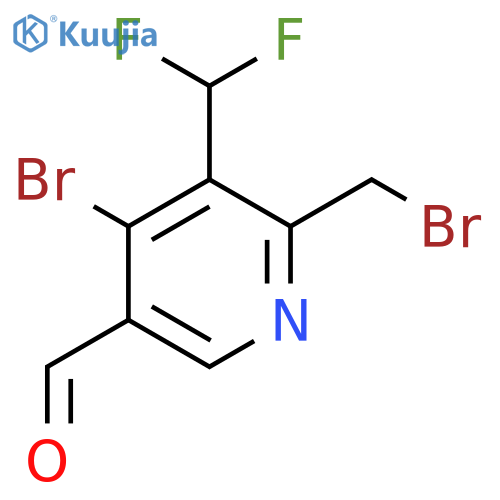Cas no 1806860-65-0 (4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde)

1806860-65-0 structure
商品名:4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde
CAS番号:1806860-65-0
MF:C8H5Br2F2NO
メガワット:328.936207532883
CID:4866190
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde
-
- インチ: 1S/C8H5Br2F2NO/c9-1-5-6(8(11)12)7(10)4(3-14)2-13-5/h2-3,8H,1H2
- InChIKey: NBBHJRVCKBMDOI-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C=O)=CN=C(CBr)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054066-500mg |
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1806860-65-0 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
| Alichem | A029054066-1g |
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1806860-65-0 | 97% | 1g |
$3,039.60 | 2022-03-31 | |
| Alichem | A029054066-250mg |
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1806860-65-0 | 97% | 250mg |
$969.60 | 2022-03-31 |
4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde 関連文献
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1806860-65-0 (4-Bromo-2-(bromomethyl)-3-(difluoromethyl)pyridine-5-carboxaldehyde) 関連製品
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
